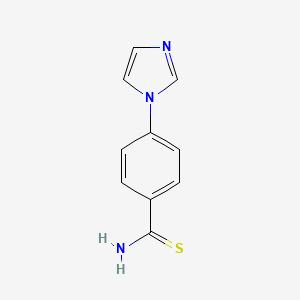

4-(1H-Imidazol-1-yl)benzenecarbothioamide

Übersicht

Beschreibung

4-(1H-Imidazol-1-yl)benzenecarbothioamide is a chemical compound with the molecular formula C10H9N3S. It is characterized by the presence of an imidazole ring attached to a benzene ring, which is further connected to a carbothioamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the carbothioamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Imidazol-1-yl)benzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of 4-(1H-Imidazol-1-yl)benzenecarbothioamide exhibit significant anticancer properties. For instance, research has shown that certain analogs can inhibit the proliferation of cancer cells, particularly in models resistant to conventional therapies. A notable study demonstrated that modifications to the imidazole ring enhanced the compound's activity against breast cancer cell lines, suggesting a promising avenue for drug development .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are crucial in the treatment of cancers with BRCA mutations. The structure-activity relationship (SAR) studies revealed that substituents on the imidazole ring significantly influence the inhibitory potency against PARP-1, making it a candidate for further optimization .

Metal-Organic Frameworks (MOFs)

This compound serves as an organic ligand in the synthesis of metal-organic frameworks. These frameworks are characterized by their porous structures and high surface areas, making them suitable for applications in gas storage, separation processes, and catalysis. The compound's ability to coordinate with various metal ions allows for the formation of stable MOFs with desirable properties .

Catalysis

The thioamide group in this compound is known to facilitate catalytic reactions. Research indicates that it can act as a catalyst in organic transformations, such as the synthesis of heterocycles and other complex organic molecules. Its effectiveness is attributed to the ability of the thioamide group to stabilize reaction intermediates through hydrogen bonding and coordination with metal catalysts .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazol-1-yl)benzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and coordinate with metal ions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1H-Imidazol-1-yl)benzoic acid

- 4-(1H-Imidazol-1-yl)phenol

- 4-(1H-Imidazol-1-yl)benzaldehyde

Uniqueness

4-(1H-Imidazol-1-yl)benzenecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials .

Biologische Aktivität

4-(1H-Imidazol-1-yl)benzenecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H9N3S

- Molecular Weight : 203.26 g/mol

- CAS Number : 423769-74-8

- IUPAC Name : 4-imidazol-1-ylbenzenecarbothioamide

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may bind to active sites of enzymes, causing either inhibition or activation depending on the context .

- Cell Signaling Modulation : This compound can influence cell signaling pathways, potentially inducing apoptosis in cancer cells by modulating survival and proliferation signals. Its ability to alter gene expression further supports its role in regulating cellular processes .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole compounds exhibit significant antibacterial properties. For example, related compounds have shown effectiveness against Gram-positive and multidrug-resistant bacteria, suggesting a potential for therapeutic applications in treating infections .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antibacterial Studies :

A study evaluated various imidazole derivatives for their antibacterial properties, revealing that some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains . This indicates a strong potential for development into new antibiotic agents. -

Cancer Research :

Research has highlighted the compound's ability to induce apoptosis in cancer cell lines through modulation of signaling pathways such as p38 MAPK and carbonic anhydrases (CAs). Specific imidazole derivatives were identified as selective inhibitors for tumor-associated isoforms, suggesting their utility in targeted cancer therapies . -

Pharmacokinetic Studies :

Initial pharmacokinetic evaluations suggest that the compound maintains stability under physiological conditions, which is crucial for its therapeutic application. However, prolonged exposure may lead to cumulative effects that need further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1H-Imidazol-1-yl)benzenecarbothioamide?

- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:

- Step 1 : Condensation of a substituted benzene precursor (e.g., 4-iodobenzenecarbothioamide) with imidazole derivatives under reflux conditions using a palladium catalyst for C-N coupling.

- Step 2 : Functionalization of the thioamide group via nucleophilic substitution or oxidation. Solvents like methanol or DMF are often used, with reaction temperatures ranging from 60–100°C.

- Characterization : Confirmed via FT-IR (S-H stretching at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–8.5 ppm, imidazole protons at δ 7.8–8.3 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques is essential:

- IR Spectroscopy : Identifies functional groups (e.g., thioamide C=S at ~1250 cm⁻¹, imidazole C=N at ~1600 cm⁻¹).

- NMR : ¹H-NMR detects aromatic and imidazole protons; ¹³C-NMR confirms carbothioamide (C=S at ~195 ppm) and imidazole carbons (C=N at ~150 ppm).

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 232) and fragmentation patterns .

Q. How can solubility challenges be addressed in biological assays?

- Methodological Answer : The compound’s limited aqueous solubility requires:

- Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- pH Adjustment : Buffers at pH 6–8 enhance solubility due to the weakly basic imidazole ring (pKa ~6.95).

- Nanoparticle Formulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

Q. What are common reactions involving the thioamide group?

- Methodological Answer : The thioamide moiety participates in:

- Oxidation : Reacts with H₂O₂ or mCPBA to form sulfinic/sulfonic acids.

- Nucleophilic Substitution : Reacts with alkyl halides (e.g., CH₃I) to form S-alkyl derivatives.

- Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen donors, useful in coordination chemistry .

Q. How is purity ensured during synthesis?

- Methodological Answer :

- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water).

- Melting Point Analysis : Sharp melting points (e.g., 313–315°C for related imidazole derivatives) indicate purity.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer : Contradictions arise from tautomerism (imidazole-thioamide vs. thiol-imine forms). Strategies include:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., coalescence of peaks at elevated temperatures).

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons.

- X-ray Crystallography : Provides definitive structural assignments (e.g., ORTEP-3 software for crystal structure visualization) .

Q. What experimental designs optimize bioactivity in anticancer studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzene ring (e.g., electron-withdrawing groups enhance MCT4 inhibition ).

- In Silico Docking : Use AutoDock Vina to predict binding to targets like monocarboxylate transporters.

- In Vivo Models : Test in xenograft mice with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. How does the compound behave under varying pH conditions?

- Methodological Answer :

- pH-Dependent Conformational Changes : The imidazole ring (pKa ~6.95) protonates at acidic pH, altering solubility and reactivity.

- UV-Vis Titration : Monitor absorbance shifts (λmax ~270 nm) to determine protonation states.

- Applications : pH-responsive drug delivery systems (e.g., copolymerization with methacrylate derivatives) .

Q. What computational methods predict its coordination chemistry?

- Methodological Answer :

- DFT Calculations : Gaussian 09 software calculates bond dissociation energies (e.g., S–Metal vs. N–Metal bonds).

- Molecular Dynamics : Simulates ligand-receptor interactions in aqueous environments (AMBER force field).

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for metal coordination .

Q. How are stability issues (e.g., hydrolysis) mitigated in formulation?

- Methodological Answer :

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Lyophilization : Improves shelf-life by removing water.

- Protective Groups : Temporarily block reactive sites (e.g., Boc-protected intermediates) .

Eigenschaften

IUPAC Name |

4-imidazol-1-ylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJXJNDFQWCYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380120 | |

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423769-74-8 | |

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.